molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine

Katalognummer: B14112451
Molekulargewicht: 784.0 g/mol
InChI-Schlüssel: AUQKIXLCIPLQKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is substituted with diphenylamino groups, making it a valuable material in organic electronics and photodynamic therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine typically involves multiple steps, including the formation of the quinoxaline core and subsequent substitution with diphenylamino groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered electronic and photophysical properties, making them suitable for applications in organic electronics and photodynamic therapy .

Wissenschaftliche Forschungsanwendungen

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This process is crucial in photodynamic therapy, where the generated ROS can induce cell death in cancer cells. The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to apoptosis or necrosis of the cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is unique due to its quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and organic electronics, where efficient light absorption and energy transfer are crucial .

Eigenschaften

Molekularformel

C56H41N5

Molekulargewicht

784.0 g/mol

IUPAC-Name

N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine

InChI

InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H

InChI-Schlüssel

AUQKIXLCIPLQKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.